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molecular formula C6H9N3O2S B1422876 Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate CAS No. 227958-72-7

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Cat. No. B1422876
M. Wt: 187.22 g/mol
InChI Key: XKJBTZLTBJXIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404684B2

Procedure details

3-Chlorocarbonyl-propionic acid methyl ester (4.4 g, 29 mmol) is added dropwise to a stirred suspension of semicarbazide (4.0 g, 44 mmol) in THF (25 ml) at 0° C. After stirring at room temperature for 1 hour, the solvent is removed to give a white solid. Toluene (30 ml) is added followed by dropwise addition of methane sulfonic acid (3.37 ml, 52 mmol) then the reaction is heated at 70° C. for 3 hours. The mixture is concentrated in vacuo and methanol (30 ml) is added. Aqueous ammonia is then added with stirring until a basic mixture is obtained. The solvents are removed and the residue is purified by chromatography on silica eluting with chloroform:methanol (10:1) to give the titled product.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][C:6](Cl)=O.[NH2:10][NH:11][C:12]([NH2:14])=O.C1(C)C=CC=CC=1.C[S:23](O)(=O)=O>C1COCC1>[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][C:6]1[S:23][C:12]([NH2:14])=[N:11][N:10]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
COC(CCC(=O)Cl)=O
Name
Quantity
4 g
Type
reactant
Smiles
NNC(=O)N
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
3.37 mL
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to give a white solid
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated at 70° C. for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo and methanol (30 ml)
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
Aqueous ammonia is then added
STIRRING
Type
STIRRING
Details
with stirring until a basic mixture
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
The solvents are removed
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica eluting with chloroform:methanol (10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CCC=1SC(=NN1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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